7-chloro-2-iodoBenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-iodoBenzofuran is a halogenated benzofuran derivative Benzofurans are a class of aromatic heterocycles that have a wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-iodoBenzofuran typically involves the halogenation of benzofuran derivatives. One common method is the sequential treatment of 2-iodobenzofuran with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde . This method allows for the selective introduction of halogen atoms at specific positions on the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-iodoBenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The benzofuran ring can be oxidized or reduced under specific conditions to form different derivatives.
Halogen Dance Reaction: This is a unique reaction where halogen atoms on the benzofuran ring can migrate to different positions under the influence of a base.
Common Reagents and Conditions:
Lithium 2,2,6,6-tetramethylpiperidide: Used for halogen dance reactions.
Tetrahydrofuran: Common solvent for various reactions.
Aldehydes: Used in the synthesis of substituted benzofurans.
Major Products:
2-Substituted 3-iodobenzofuran: A major product formed from the halogen dance reaction.
Scientific Research Applications
7-Chloro-2-iodoBenzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of materials with specific properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-2-iodoBenzofuran involves its interaction with specific molecular targets and pathways. The halogen atoms can enhance the compound’s ability to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
2-Iodobenzofuran: A closely related compound with similar chemical properties.
2-Iodobenzothiophene: Another halogenated heterocycle with comparable reactivity.
7-Chloro-2-bromobenzofuran: A compound with a different halogen atom at the 2-position.
Uniqueness: 7-Chloro-2-iodoBenzofuran is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
Properties
Molecular Formula |
C8H4ClIO |
---|---|
Molecular Weight |
278.47 g/mol |
IUPAC Name |
7-chloro-2-iodo-1-benzofuran |
InChI |
InChI=1S/C8H4ClIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H |
InChI Key |
IOUNJMJHOUWJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.